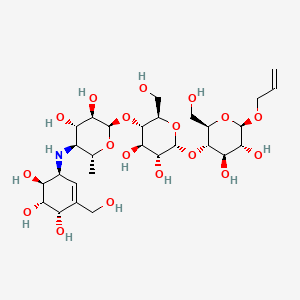

Acarbose O-Allyl Ether

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

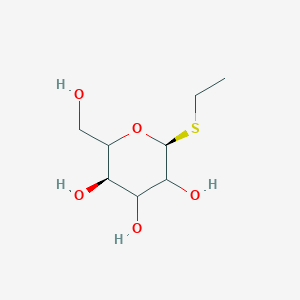

Acarbose O-Allyl Ether is a chemical compound that serves as an intermediate in the synthesis of deuterium-labeled Acarbose, which is used as an anti-diabetic agent. This compound is part of the oligosaccharide family and has a molecular formula of C28H47NO18. It is characterized by its off-white solid appearance and is soluble in methanol.

Vorbereitungsmethoden

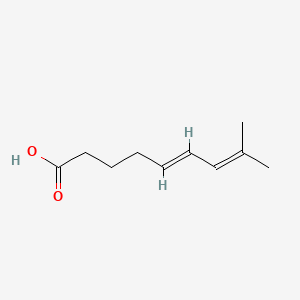

Synthetic Routes and Reaction Conditions: The synthesis of Acarbose O-Allyl Ether typically involves the etherification of Acarbose with allyl alcohol. This reaction can be catalyzed by various catalysts, including titanium oxide-supported molybdenum oxide . The reaction conditions often involve the gradual generation of the active catalyst through the mixing of titanium oxide and molybdenum oxide, with water as the sole by-product .

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of phase transfer catalysis (PTC) or non-catalytic solvent-free conditions. These methods are optimized for high selectivity and yield, with minimal formation of by-products . The use of solid sodium hydroxide and cyclohexane as a solvent are common in these processes .

Analyse Chemischer Reaktionen

Types of Reactions: Acarbose O-Allyl Ether undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is the Claisen rearrangement, where allyl ethers are thermally rearranged to form β-aryl allyl ethers . This reaction is specific to allyl aryl ethers and allyl vinyl ethers and occurs at high temperatures .

Common Reagents and Conditions:

Oxidation: Iodine/water-mediated deprotective oxidation to access α,β-unsaturated ketones and aldehydes.

Reduction: Reduction using hydrogen gas in the presence of a nickel or rhodium catalyst.

Substitution: Substitution reactions involving nucleophiles such as organolithium compounds.

Major Products: The major products formed from these reactions include α,β-unsaturated ketones, aldehydes, and various alcohol derivatives .

Wissenschaftliche Forschungsanwendungen

Acarbose O-Allyl Ether has several scientific research applications:

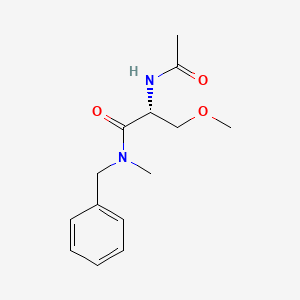

Chemistry: Used as an intermediate in the synthesis of deuterium-labeled Acarbose, which is important for studying metabolic pathways and drug interactions.

Biology: Investigated for its potential role in inhibiting enzymes involved in carbohydrate metabolism.

Medicine: Utilized in the development of anti-diabetic drugs that help manage blood glucose levels.

Industry: Employed in the production of fine chemicals and electronic devices through etherification processes.

Wirkmechanismus

The mechanism of action of Acarbose O-Allyl Ether involves its role as an intermediate in the synthesis of Acarbose. Acarbose itself acts as an inhibitor of alpha-glucosidase enzymes, which are responsible for breaking down complex carbohydrates into simple sugars . By inhibiting these enzymes, Acarbose limits the absorption of dietary carbohydrates, thereby reducing postprandial blood glucose levels .

Vergleich Mit ähnlichen Verbindungen

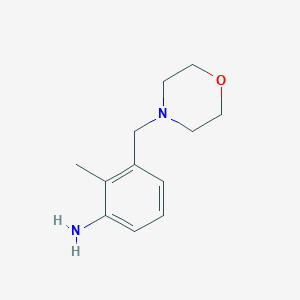

Allyl Cation: A positively charged species with three p-orbitals and two pi-electrons.

Allyl Radical: A neutral species with three p-orbitals and three pi-electrons.

Allyl Anion: A negatively charged species with three p-orbitals and four pi-electrons.

Uniqueness: Acarbose O-Allyl Ether is unique due to its specific role as an intermediate in the synthesis of deuterium-labeled Acarbose, which is not commonly found in other allyl compounds. Its ability to inhibit alpha-glucosidase enzymes also sets it apart from other similar compounds .

Eigenschaften

Molekularformel |

C28H47NO18 |

|---|---|

Molekulargewicht |

685.7 g/mol |

IUPAC-Name |

(1S,2S,3S,6S)-6-[[(2R,3S,4S,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-prop-2-enoxyoxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-methyloxan-3-yl]amino]-4-(hydroxymethyl)cyclohex-4-ene-1,2,3-triol |

InChI |

InChI=1S/C28H47NO18/c1-3-4-42-26-22(40)19(37)24(12(7-31)44-26)47-28-23(41)20(38)25(13(8-32)45-28)46-27-21(39)17(35)14(9(2)43-27)29-11-5-10(6-30)15(33)18(36)16(11)34/h3,5,9,11-41H,1,4,6-8H2,2H3/t9-,11+,12-,13-,14-,15+,16+,17+,18+,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-/m1/s1 |

InChI-Schlüssel |

DNONSWNXVSRFKF-UJPGNULBSA-N |

Isomerische SMILES |

C[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3O)O)OCC=C)CO)CO)O)O)N[C@H]4C=C([C@@H]([C@@H]([C@H]4O)O)O)CO |

Kanonische SMILES |

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OCC=C)CO)CO)O)O)NC4C=C(C(C(C4O)O)O)CO |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2,5-Dioxopyrrolidin-1-yl) 4-[(4-bromo-2-pyrrolidin-1-ylphenyl)methyl]piperazine-1-carboxylate](/img/structure/B13853816.png)

![6-iodo-N-(1,3-thiazol-2-yl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B13853826.png)

![[(2R,3S,4R,5R,6S)-3,4-diacetyloxy-5-hydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl acetate](/img/structure/B13853870.png)

![[(2S,3R,4R)-5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-3,4-dihydroxy-1-phosphonooxypentan-2-yl] dihydrogen phosphate](/img/structure/B13853873.png)

![[(1R,2R,4S)-4-[(2R)-2-[(1R,9S,12S,15R,16E,18R,19R,21R,23S,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]-2-methoxycyclohexyl] 3,3,3-trideuterio-2,2-bis(hydroxymethyl)propanoate](/img/structure/B13853887.png)